3-Butyl-2-heptanone
Overview
Description
3-Butyl-2-heptanone is an organic compound with the molecular formula C11H22O It is a type of ketone, specifically a heptanone, characterized by the presence of a butyl group attached to the second carbon of the heptanone chain
Mechanism of Action
- Primary Targets : While specific targets for 3-Butyl-2-heptanone are not extensively studied, it is known to interact with odorant receptors in rodents . These receptors play a role in detecting pheromones and other chemical cues.
- Role : In rodents, this compound acts as a pheromone, particularly present in the urine of stressed rats. It likely serves as a means to alert other rats .
Target of Action
Biochemical Analysis
Biochemical Properties
3-Butyl-2-heptanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, the binding of this compound to cytochrome P450 enzymes can result in enzyme inhibition or activation . This interaction can lead to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, this compound can exhibit toxic or adverse effects, impacting the overall health of the animal.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the metabolism of this compound . These interactions can affect metabolic flux and the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butyl-2-heptanone can be synthesized through several methods. One common approach involves the condensation of butylmagnesium bromide with 2-heptanone under controlled conditions. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is followed by hydrolysis to yield the desired ketone.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3-butyl-2-heptenal. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-2-heptanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like hydrazine or hydroxylamine to form hydrazones or oximes, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazine in ethanol or hydroxylamine hydrochloride in aqueous solution.
Major Products:
Oxidation: Butanoic acid and heptanoic acid.
Reduction: 3-butyl-2-heptanol.
Substitution: this compound oxime or hydrazone.
Scientific Research Applications
3-Butyl-2-heptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its distinct odor profile.
Comparison with Similar Compounds
3-Heptanone: A ketone with a similar structure but lacking the butyl group. It is used in similar applications but has different chemical properties.
2-Heptanone: Another heptanone isomer with the ketone group on the second carbon. It is used as a solvent and in the synthesis of other organic compounds.
2-Methyl-3-heptanone: A methyl-substituted heptanone with distinct chemical and physical properties.
Uniqueness: 3-Butyl-2-heptanone is unique due to the presence of the butyl group, which imparts different reactivity and physical properties compared to other heptanones. This structural variation can influence its boiling point, solubility, and interactions with other molecules, making it suitable for specific applications in synthesis and industry.
Properties
IUPAC Name |
3-butylheptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-4-6-8-11(10(3)12)9-7-5-2/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBWYOMMEUSFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244216 | |
Record name | 2-Heptanone, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
997-69-3 | |
Record name | 3-Butyl-2-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=997-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptanone, 3-butyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 997-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Heptanone, 3-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10244216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BUTYL-2-HEPTANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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